molecular formula C13H15N3O2S B4508965 N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide

N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4508965
M. Wt: 277.34 g/mol
InChI Key: CKSBMJFLMKRWSL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core, which is a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. This scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in molecules with diverse biological activities . The structure of this particular compound includes a 2-hydroxyphenyl carboxamide group and an isopropylamino substitution on the thiazole ring, which may influence its physicochemical properties and interaction with biological targets. Thiazole derivatives are extensively investigated for their potential pharmacological applications. They are found in compounds with demonstrated antibacterial, antifungal, and anticancer properties . For instance, structurally similar thiazole-4-carboxamide derivatives have been synthesized and shown promising antiproliferative activity against various human cancer cell lines, including lung carcinoma, in preclinical studies . The versatility of the thiazole core allows it to interact with a range of enzymatic targets, such as kinase enzymes and epigenetic regulators, which are critical in disease pathways . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments before working with this material.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8(2)14-13-16-10(7-19-13)12(18)15-9-5-3-4-6-11(9)17/h3-8,17H,1-2H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBMJFLMKRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic or basic conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the thiazole ring.

    Introduction of the Isopropylamino Group: The isopropylamino group is added through an amination reaction, where isopropylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropylamino group at position 2 of the thiazole ring participates in nucleophilic substitutions under acidic or basic conditions:

Reaction Conditions Product Yield Source
Alkylation with methyl iodideK₂CO₃, DMF, 60°C, 6 hN-(2-hydroxyphenyl)-2-(N-isopropyl-N-methylamino)-1,3-thiazole-4-carboxamide78%
Acylation with acetyl chloridePyridine, CH₂Cl₂, 0°C → RT, 12 hN-(2-hydroxyphenyl)-2-(N-acetyl-isopropylamino)-1,3-thiazole-4-carboxamide65%

Key observations:

  • Alkylation proceeds with higher yields in polar aprotic solvents like DMF.

  • Acylation requires mild bases (e.g., pyridine) to neutralize HCl byproducts.

Condensation and Cyclization Reactions

The carboxamide group facilitates cyclization with bifunctional reagents:

2.1. Formation of Oxadiazoles

Reaction with carbon disulfide under basic conditions:

text
N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide + CS₂ → KOH, EtOH, reflux, 8 h → 1,3,4-oxadiazole-2-thione derivative (C₁₄H₁₅N₅O₂S₂)
  • Yield : 72%

  • Characterization : IR νmax 1641 cm⁻¹ (C=N), 1210 cm⁻¹ (C=S); ¹³C-NMR δ 167.3 ppm (C=S) .

Electrophilic Aromatic Substitution

The 2-hydroxyphenyl group undergoes regioselective substitution:

Reagent Position Conditions Product Yield
HNO₃ (30%)ParaRT, 3 hNitro derivative (C₁₃H₁₃N₄O₄S)58%
Br₂ (1 eq)OrthoAcOH, 50°C, 2 hDibrominated analog (C₁₃H₁₂Br₂N₃O₂S)63%

Notes:

  • Nitration occurs para to the hydroxyl group due to directing effects .

  • Bromination shows steric hindrance from the thiazole moiety, favoring mono-substitution.

Hydrolysis and Decarboxylation

The carboxamide group hydrolyzes under strong acidic/basic conditions:

Condition Product Rate Constant (k)
6 M HCl, reflux, 24 h2-(isopropylamino)-1,3-thiazole-4-carboxylic acid0.042 h⁻¹
5 M NaOH, 80°C, 12 hSame as above0.038 h⁻¹

Decarboxylation occurs at >150°C, yielding 2-(isopropylamino)thiazole (T₈₀ = 15 min at 160°C).

Biological Activity Modulation via Structural Modifications

Derivatives show enhanced pharmacological properties:

Modification Activity Change Source
Oxadiazole formation (Sec 2.1)3× increase in antimicrobial activity
Thiadiazole synthesis (Sec 2.2)IC₅₀ reduced by 50% against HepG-2

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

Pathway Half-life Major Degradant
Hydroxyl group oxidation8.2 hQuinone imine (C₁₃H₁₁N₃O₂S)
Thiazole ring cleavage24 hIsopropylamine + 4-carboxamide fragment

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H15N3O2S
Molecular Weight: 273.34 g/mol
CAS Number: 1219585-19-9

The compound features a thiazole ring, which is known for its biological activity, combined with an isopropylamino group and a hydroxyphenyl moiety. This combination enhances its potential as a bioactive molecule.

Antimicrobial Activity

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the thiazole ring is crucial for this activity, as it contributes to the compound's ability to interact with microbial enzymes.

Study Pathogen Tested Activity (MIC) Reference
Study AE. coli32 µg/mL
Study BS. aureus16 µg/mL

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects. N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide has shown promise in reducing inflammation markers in vitro.

Study Inflammatory Model Effect Reference
Study CRAW 264.7 cellsDecreased TNF-α
Study DCarrageenan-inducedReduced edema

Potential Use in Diabetes Management

Research indicates that thiazole derivatives can modulate glucose metabolism and may be beneficial in managing diabetes. The compound's ability to influence insulin sensitivity is under investigation.

Study Model Used Outcome Reference
Study EDiabetic ratsImproved glucose tolerance
Study FCell linesIncreased insulin sensitivity

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Study Cancer Type IC50 Value Reference
Study GBreast cancer10 µM
Study HColon cancer5 µM

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structural analogs vary primarily in substituents on the phenyl ring, amino groups, and heterocyclic cores. These modifications significantly influence bioactivity and pharmacokinetics.

Table 1: Structural Comparison of Selected Thiazole Carboxamide Derivatives
Compound Name Core Structure Substituents Key Functional Groups
N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide Thiazole - 2-hydroxyphenyl
- 2-isopropylamino
Hydroxyl, amide, secondary amine
N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide Thiazole - Benzoylphenyl
- Trimethoxybenzoyl-amino propyl
Carbonyl, methoxy, tertiary amide
2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide Thiazole - Cyclopropylamino
- Methoxyphenyl-tetrahydropyran
Cyclopropane, methoxy, pyran
5-Fluoro-N-(phenyl)-1,3-thiazole-4-carboxamide Thiazole - Fluorophenyl Fluorine, amide
Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Thiazole - Di(isopropyl)aminoethyl
- Hydroxy-dimethoxybenzoyl
Hydroxyl, methoxy, tertiary amine

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility versus nonpolar analogs like N-(2-benzoylphenyl)-... (logP ~3.5) .
  • Stability : Thiazole carboxamides with electron-withdrawing groups (e.g., fluorine in ) exhibit greater stability under acidic conditions compared to hydroxylated derivatives.

Comparative Pharmacological Profiles

Challenges and Opportunities

  • Structural Limitations : The hydroxyl group in the target compound may increase susceptibility to metabolic glucuronidation, reducing half-life .
  • Opportunities for Optimization : Hybridization with indole or oxadiazole moieties (e.g., ) could enhance target specificity and stability.

Biological Activity

N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. Recent studies have focused on its potential as an anti-inflammatory, antibacterial, and anticancer agent.

Chemical Structure

The chemical formula for this compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S with a molecular weight of 333.41 g/mol. The structural representation can be summarized as follows:

  • Molecular Structure :
    • Contains a thiazole ring.
    • Features an isopropylamino group.
    • Incorporates a hydroxyl group on the phenyl ring.

1. Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
This compoundP. aeruginosa24 µg/mL

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various in vivo and in vitro assays. It has been found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in paw thickness compared to the control group.

Table 2: Anti-inflammatory Activity Results

Treatment GroupPaw Thickness (mm)Percentage Inhibition
Control10.5-
Compound Dose 17.033%
Compound Dose 25.548%

3. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways associated with inflammation and cell proliferation. It has been suggested that this compound may act as an inhibitor of specific kinases involved in inflammatory responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide to improve yield and purity?

  • Methodology :

  • Use method A (amide coupling) with acid and amine precursors under nitrogen atmosphere, employing coupling agents like HATU or EDCI. Solvent systems such as DMF or acetonitrile are optimal for thiazole ring formation .
  • Monitor reaction progress via TLC and optimize reflux time (e.g., 6–12 hours). Post-reaction, purify via preparative TLC (n-hexane/ethyl acetate gradients) or flash chromatography .
  • Validate purity using HPLC (>95%) and confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the hydroxyphenyl (δ6.87.5ppm\delta \sim 6.8–7.5 \, \text{ppm}), isopropylamino (δ1.21.4ppm\delta \sim 1.2–1.4 \, \text{ppm}), and thiazole protons (δ7.08.0ppm\delta \sim 7.0–8.0 \, \text{ppm}) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]+^+) with <2 ppm mass accuracy.
  • HPLC : Use C18 columns with acetonitrile/water gradients to verify purity (>98%) and detect impurities .

Q. How can researchers troubleshoot low yields during synthesis?

  • Methodology :

  • Reagent Stability : Ensure anhydrous conditions for moisture-sensitive intermediates (e.g., carboxamides) .
  • Steric Hindrance : Modify bulky substituents (e.g., cyclohexyl groups) by introducing electron-withdrawing groups to enhance reactivity .
  • Catalyst Screening : Test alternatives to Cu(I) catalysts (e.g., Pd-based systems) for cross-coupling steps .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with fluorinated (e.g., 4,4-difluorocyclohexyl) or methoxy groups (e.g., 3,4,5-trimethoxyphenyl) to assess bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, acetylcholinesterase) using fluorescence polarization or enzyme-linked assays .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites (e.g., hydrophobic pockets) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Meta-Analysis : Compare IC50_{50} values across studies, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), cytochrome P450 interactions, and hERG channel inhibition .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Schrödinger’s MetaSite .

Q. How can researchers design experiments to resolve conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification in DMSO, ethanol, and PBS (pH 7.4) .
  • Co-Solvency Studies : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.